molecular formula C11H18F3N3O2 B1418884 N-[2-(4-ethylpiperazin-1-yl)-1-methyl-2-oxoethyl]-2,2,2-trifluoroacetamide CAS No. 1214235-36-5

N-[2-(4-ethylpiperazin-1-yl)-1-methyl-2-oxoethyl]-2,2,2-trifluoroacetamide

Cat. No. B1418884
M. Wt: 281.27 g/mol
InChI Key: NGTYTXIHPMTNHS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The ethylpiperazine part suggests that it might have similar properties to other ethylpiperazine compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the piperazine ring and various functional groups .


Chemical Reactions Analysis

The reactivity of this compound would depend on its molecular structure. The presence of the piperazine ring could make it a potential candidate for reactions with electrophiles or nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring might influence its solubility, boiling point, and other physical properties .

Scientific Research Applications

Structural Analysis

  • The compound's crystal structure was analyzed to understand the conformation and geometry of the molecule, providing insights into its potential interactions in biological systems. The benzimidazole ring system of the compound was observed to be nearly planar, and the geometry of the piperazine ring did not show significant distortion from a perfect chair, implying stable molecular conformations (Ozbey, Kuş, & Göker, 2001).

Synthesis and Chemical Transformations

  • The compound has been involved in the synthesis of various derivatives and has been evaluated for biological activities. In particular, derivatives of the compound have been synthesized and tested for antimicrobial activity against a range of bacterial and fungal strains, suggesting its utility in developing new antimicrobial agents (Patel, Kumari, & Patel, 2012).
  • The electrochemical fluorination (ECF) of the compound has been studied, highlighting its utility in synthesizing complex fluorinated structures, which are often significant in the development of pharmaceuticals and agrochemicals due to their unique chemical properties (Abe, Baba, & Soloshonok, 2001).

Potential Therapeutic Applications

  • The compound's derivatives have been synthesized and tested for various therapeutic activities. For instance, some derivatives were synthesized and showed significant anticonvulsant activity in various seizure models, indicating the potential of these compounds in the development of new treatments for epilepsy (Kamiński, Rzepka, & Obniska, 2011).
  • Moreover, derivatives of the compound have been evaluated for their tuberculostatic activity, offering insights into new therapeutic avenues for tackling tuberculosis (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2004).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. Generally, compounds containing a piperazine ring need to be handled with care due to their potential bioactivity .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be studied further for its potential uses in medicine, chemistry, or other fields .

properties

IUPAC Name

N-[1-(4-ethylpiperazin-1-yl)-1-oxopropan-2-yl]-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3N3O2/c1-3-16-4-6-17(7-5-16)9(18)8(2)15-10(19)11(12,13)14/h8H,3-7H2,1-2H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTYTXIHPMTNHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C(C)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-ethylpiperazin-1-yl)-1-methyl-2-oxoethyl]-2,2,2-trifluoroacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-ethylpiperazin-1-yl)-1-methyl-2-oxoethyl]-2,2,2-trifluoroacetamide
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N-[2-(4-ethylpiperazin-1-yl)-1-methyl-2-oxoethyl]-2,2,2-trifluoroacetamide

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